Product packaging for Bismuth(III) sulfide(Cat. No.:CAS No. 12048-34-9)

Bismuth(III) sulfide

Cat. No.: B088132
CAS No.: 12048-34-9
M. Wt: 514.2 g/mol
InChI Key: YNRGZHRFBQOYPP-UHFFFAOYSA-N
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Description

Bismuth(III) sulfide (Bi2S3) is an important V-VI group semiconductor compound with significant research value due to its interesting properties, which include a direct band gap of 1.3–2.2 eV and a high absorption coefficient of 10⁵ cm⁻¹ . This material is For Research Use Only and is not intended for diagnostic or therapeutic uses. In energy research, Bi2S3 is investigated as a component in solar cells and photodetectors due to its high photon-to-electron conversion efficiency . It also shows promise as a solid lubricant in brake pad formulations, enhancing fade resistance at high temperatures . Its semiconducting properties make it suitable for use in gas sensors and thermoelectric devices . Furthermore, Bi2S3 serves as an effective photocatalyst for the removal of environmental pollutants and for CO₂ reduction, with studies showing its morphology, such as nanoribbons, profoundly influences its activity . It is also explored for applications in hydrogen storage and as an anode material in lithium-ion batteries . This compound occurs in nature as the mineral bismuthinite and can be synthesized through various methods, including chemical bath deposition, where it can form thin films on substrates like FTO glass . The compound has a density of 6.78 g/cm³ and a melting point of 775-850 °C . It is insoluble in water but soluble in acids .

Structure

2D Structure

Chemical Structure Depiction
molecular formula Bi2S3 B088132 Bismuth(III) sulfide CAS No. 12048-34-9

Properties

IUPAC Name

dibismuth;trisulfide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/2Bi.3S/q2*+3;3*-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRGZHRFBQOYPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[S-2].[S-2].[S-2].[Bi+3].[Bi+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Bi2S3
Record name bismuth(III) sulfide
Source Wikipedia
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Related CAS

1345-07-9 (Bi2S3)
Record name Bismuth sulfide
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DSSTOX Substance ID

DTXSID601014434
Record name Dibismuth trisulphide
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Molecular Weight

514.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

12048-34-9, 1345-07-9
Record name Bismuth sulfide
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Record name Dibismuth trisulphide
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Record name Dibismuth trisulphide
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Record name BISMUTH SULFIDE
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Synthesis and Fabrication of Bismuth Iii Sulfide

Chemical Synthesis Routes

Chemical methods are widely employed for the synthesis of Bi2S3 nanostructures due to their versatility and cost-effectiveness.

Solvothermal and Hydrothermal Methods

Solvothermal and hydrothermal syntheses are among the most common methods for producing a wide array of Bi2S3 nanostructures. ntu.edu.sgnih.gov These techniques involve a chemical reaction in a sealed vessel (autoclave) where the solvent is heated above its boiling point to increase the pressure. In the solvothermal method, an organic solvent is used, while the hydrothermal method employs water. By controlling the reaction parameters such as temperature, time, solvent, and precursors, it is possible to synthesize Bi2S3 with various morphologies, including nanoparticles, nanorods, and hierarchical structures like nanoflowers. ntu.edu.sgnih.gov For instance, the use of different solvents like ethylene (B1197577) glycol or N,N-dimethylformamide can lead to the formation of nanoparticles or nanorods, respectively. ntu.edu.sg

Chemical Bath Deposition (CBD)

Chemical bath deposition is a simple and scalable technique for depositing thin films of Bi2S3 on a substrate. semanticscholar.org This method involves the slow, controlled precipitation of the material from a solution containing the bismuth and sulfur precursors. The deposition process is influenced by factors such as the concentration of reactants, pH of the solution, and temperature. CBD is an attractive method for large-area device fabrication due to its low cost and ease of implementation. semanticscholar.org

Successive Ionic Layer Adsorption and Reaction (SILAR)

The SILAR method is a layer-by-layer deposition technique that allows for precise control over the thickness of the deposited film. royalsocietypublishing.org It involves the successive immersion of a substrate into solutions containing the cationic (Bi³⁺) and anionic (S²⁻) precursors, with a rinsing step in between each immersion. This process is repeated to build up the desired film thickness. SILAR is particularly useful for creating uniform and thin films for applications such as quantum dot sensitized solar cells. royalsocietypublishing.org

Physical Deposition Techniques

Physical vapor deposition (PVD) methods are also utilized for the fabrication of high-purity Bi2S3 thin films, especially for electronic and optoelectronic device applications.

Thermal Evaporation

Thermal evaporation is a PVD technique where the source material, in this case, Bi2S3 powder, is heated in a high vacuum environment until it evaporates. scielo.br The vapor then travels and condenses onto a cooler substrate, forming a thin film. The properties of the resulting film, such as its crystallinity and stoichiometry, can be influenced by the substrate temperature and the deposition rate. scielo.br

Chemical Vapor Deposition (CVD)

Chemical vapor deposition involves the reaction of volatile precursors in the gas phase to form a solid film on a substrate. bohrium.com For Bi2S3, this can involve the reaction of a volatile bismuth-containing compound with a sulfur source like hydrogen sulfide (H₂S) gas at elevated temperatures. CVD can produce high-quality, crystalline films with good uniformity, making it suitable for demanding electronic applications. bohrium.com

Interactive Data Table: Comparison of Synthesis Methods for Bismuth(III) Sulfide

Synthesis MethodTypical MorphologyAdvantagesDisadvantages
Solvothermal/HydrothermalNanoparticles, Nanorods, NanoflowersGood control over morphology, high crystallinityRequires high pressure and temperature
Chemical Bath DepositionThin FilmsSimple, scalable, low costCan have issues with film adhesion and uniformity
SILARThin FilmsPrecise thickness control, uniform filmsCan be a slow process for thick films
Thermal EvaporationThin FilmsHigh purity films, good for device fabricationRequires high vacuum, can have stoichiometry issues
Chemical Vapor DepositionThin Films, NanowiresHigh-quality crystalline films, good uniformityRequires volatile and often toxic precursors

Detailed Research Findings in Promising Applications

Photovoltaic Applications

Bismuth(III) sulfide is a compelling material for next-generation solar cells due to its optimal band gap and high absorption coefficient. researchgate.net

Bi2S3 in Thin-Film Solar Cells

Researchers have explored the use of Bi2S3 as the primary light-absorbing layer in thin-film solar cells. While still in the early stages of development, proof-of-concept devices have been fabricated. For instance, solar cells with a close-spaced sublimation (CSS) deposited Bi2S3 absorber have been demonstrated. ntu.edu.sg In one study, a device with a cadmium sulfide (CdS) electron transport layer achieved a power conversion efficiency of 0.3%. ntu.edu.sg Although modest, these results highlight the potential of Bi2S3 as a non-toxic and earth-abundant alternative to materials like cadmium telluride (CdTe).

Quantum Dot Sensitized Solar Cells (QDSSCs)

Bi2S3 quantum dots (QDs) have been employed as sensitizers in QDSSCs. In this architecture, the QDs absorb light and inject electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). The use of Bi2S3 QDs is advantageous due to their broad light absorption. Studies have shown that by optimizing the number of SILAR cycles for QD deposition, the performance of these solar cells can be enhanced. researchgate.net For example, a QDSSC with a FTO/TiO₂/Bi₂S₃/(I⁻/I₃⁻) electrolyte/Pt configuration achieved a power conversion efficiency of 0.26%. researchgate.net

Thermoelectric Devices

The ability of this compound to convert thermal gradients into electrical voltage makes it a candidate for thermoelectric applications. The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, ZT.

Enhancing the Thermoelectric Figure of Merit (ZT)

Pristine Bi2S3 generally exhibits a low ZT value due to its low electrical conductivity. labapress.com However, significant improvements have been achieved through doping and nanostructuring. For example, doping with elements like chlorine has been shown to increase the electrical conductivity and consequently the ZT. In one study, a ZT value of 1.01 at approximately 673 K was achieved in chlorine-doped Bi2S3. researchgate.net Another approach involves creating nanocomposites. Bi/Bi2S3 core-shell nanowires have been synthesized, and bulk samples created from these nanowires exhibited a ZT value of 0.36 at 623 K, a significant enhancement over pristine Bi2S3. nih.gov

Photocatalysis

This compound's narrow band gap enables it to absorb a large portion of the visible light spectrum, making it an effective photocatalyst.

Degradation of Organic Pollutants

Bi2S3 has demonstrated high efficiency in the photocatalytic degradation of organic dyes, which are common industrial pollutants. For instance, Bi2S3 nanostructures have been shown to degrade methylene (B1212753) blue dye with an efficiency of up to 86%. researchgate.net In another study, a Bi2S3/Bi4O7 heterostructure exhibited a degradation rate of 96.3% for rhodamine B dye under visible light, with good stability over multiple cycles. nih.gov

Hydrogen Production from Water Splitting

Bi2S3 is also a promising photocatalyst for producing hydrogen from water, a clean and sustainable fuel source. When used in a photoelectrochemical cell, a Bi2S3/BiVO4 heterojunction has been reported to have a hydrogen production rate of approximately 417 µmol cm⁻² h⁻¹. mdpi.com Furthermore, forming a heterostructure with cadmium sulfide (CdS) has been shown to significantly enhance the hydrogen evolution rate to 5.5 mmol h⁻¹ g⁻¹. mdpi.com

Photodetectors

The high absorption coefficient and favorable electronic properties of this compound make it an excellent material for fabricating sensitive photodetectors.

High-Performance Photodetection

Recent research has demonstrated the exceptional performance of photodetectors based on 2D Bi2S3. A field-effect transistor (FET) photodetector fabricated from 2D Bi2S3 achieved an ultrahigh responsivity on the order of 10⁶ A W⁻¹ and a detectivity of approximately 10¹⁴ Jones. rsc.org These devices exhibit a broad spectral response from the visible to the near-infrared range (532 to 1064 nm). rsc.org Defect engineering, such as creating sulfur vacancies, has been shown to be a critical factor in achieving such high performance. rsc.org

Interactive Data Table: Performance Metrics of this compound in Various Applications

ApplicationDevice Structure/MaterialKey Performance MetricValueReference
PhotovoltaicsBi2S3 thin-film with CdS ETLPower Conversion Efficiency0.3% ntu.edu.sg
PhotovoltaicsBi2S3 QDSSCPower Conversion Efficiency0.26% researchgate.net
ThermoelectricsChlorine-doped Bi2S3Figure of Merit (ZT) at 673 K1.01 researchgate.net
ThermoelectricsBi/Bi2S3 NanocompositeFigure of Merit (ZT) at 623 K0.36 nih.gov
PhotocatalysisBi2S3 NanostructuresMethylene Blue Degradation86% researchgate.net
PhotocatalysisBi2S3/CdS HeterostructureHydrogen Production Rate5.5 mmol h⁻¹ g⁻¹ mdpi.com
Photodetectors2D Bi2S3 FETResponsivity~10⁶ A W⁻¹ rsc.org
Photodetectors2D Bi2S3 FETDetectivity~10¹⁴ Jones rsc.org

Theoretical and Computational Investigations of Bismuth Iii Sulfide

First-Principles Calculations and Density Functional Theory (DFT) for Bismuth(III) Sulfide (B99878)

First-principles calculations, primarily employing Density Functional Theory (DFT), serve as powerful tools for investigating the fundamental properties of Bismuth(III) sulfide (Bi₂S₃). mdpi.comresearchgate.net These computational methods allow for the prediction of material characteristics from fundamental quantum mechanical principles, without the need for empirical parameters. mdpi.com DFT is particularly well-suited for calculating the electronic structure, vibrational properties, and defect energetics of crystalline solids like Bi₂S₃. aps.orgnih.gov In the context of Bi₂S₃, DFT calculations typically utilize exchange-correlation functionals such as the Generalized Gradient Approximation (GGA) with the Perdew–Burke–Ernzerhof (PBE) parameterization to determine the exchange-correlation energy of electrons. mdpi.comacs.org By solving the Kohn-Sham equations within this framework, researchers can obtain detailed insights into the material's electronic band structure, density of states, and response to external stimuli. These theoretical investigations are crucial for understanding the intrinsic properties of Bi₂S₃ and for guiding the design of novel applications in fields like optoelectronics and thermoelectrics. aps.orgmdpi.com

Electronic Band Structure and Density of States Calculations for this compound Systems

Theoretical calculations have been extensively used to determine the electronic band structure and density of states (DOS) of Bi₂S₃, providing critical insights into its semiconductor properties. researchgate.netresearchgate.net DFT calculations consistently show that Bi₂S₃ is a semiconductor with a direct or nearly direct band gap. acs.orgresearchgate.net The calculated band gap values vary depending on the functional used, but typically fall within the experimental range of 1.2 to 1.7 eV. acs.orgmdpi.com For instance, calculations using the GGA-PBE functional have reported band gaps of approximately 1.45 eV to 1.52 eV. acs.orgresearchgate.net

The band structure of Bi₂S₃ reveals significant dispersion along certain directions in the Brillouin zone, indicating a layered crystal structure with weaker interactions between layers. blogspot.com Analysis of the Partial Density of States (PDOS) provides further detail on the atomic orbital contributions to the electronic bands. The valence band maximum (VBM) is primarily composed of S 3p orbitals with some contribution from Bi 6p orbitals. Conversely, the conduction band minimum (CBM) is predominantly formed by Bi 6p orbitals. This orbital arrangement governs the nature of the fundamental electronic transitions in the material. The n-type semiconducting behavior of Bi₂S₃ is also supported by these theoretical models. mdpi.comresearchgate.net

Calculated and Experimental Band Gap of this compound
MethodCalculated Band Gap (eV)Reference
DFT (LDA)1.47 acs.org
DFT (GGA-PBE)1.45 acs.org
DFT (GGA-PBE)1.50 (relaxed structure) acs.org
DFT1.52 researchgate.net
Experimental Range1.2 - 1.7 acs.orgmdpi.com

Investigation of Quantum Confinement Effects and Size-Dependent Electronic Structure in this compound Nanocrystals

When the dimensions of this compound are reduced to the nanoscale, quantum confinement effects become significant, leading to a size-dependent electronic structure. aip.org This phenomenon results in an increase in the material's band gap as the nanocrystal size decreases. rsc.orgacs.org Theoretical studies using DFT have been instrumental in quantifying this effect. For Bi₂S₃ nanostructures, such as nanorods or quantum dots, calculations show that sizable variations in the band gap are most pronounced for dimensions smaller than approximately 3 nanometers. acs.orgunica.it

For example, DFT calculations on Bi₂S₃ nanoribbons demonstrated that reducing the ribbon length can tune the electronic gap by as much as 0.6 eV. acs.org The optical gap in these nanocrystals is also size-dependent, converging to the bulk value of around 1.5 eV for structures longer than 3 nm. acs.orgunica.it This tunability is a key feature for optoelectronic applications. The increase in the band gap is a direct consequence of the quantum confinement of electrons and holes within the spatial boundaries of the nanoparticle, which discretizes the energy levels. aip.orgacs.org Experimental observations of blue-shifted absorption spectra in smaller Bi₂S₃ nanocrystals corroborate these theoretical predictions. unica.it

Size-Dependent Band Gap in this compound Nanocrystals
Nanocrystal Size/DimensionObserved/Calculated Band Gap (eV)Key FindingReference
Bulk~1.3Baseline bulk value. acs.org
~11 nm (average)2.86Significant band gap increase due to size quantization. acs.org
< 3 nmTunable (up to 2.2 eV for ~1 nm)DFT calculations show significant tunability below this size. acs.orgunica.it
3 nm to 15 nmVariable (pronounced variation with size)Optical studies demonstrate size quantization effect. aip.org

Phonon Dynamics and Vibrational Properties Calculations in this compound

First-principles calculations are essential for understanding the lattice dynamics and vibrational properties of Bi₂S₃. aps.org These calculations predict the phonon dispersion curves and the frequencies of Raman and infrared (IR)-active vibrational modes. aps.orgacs.org For the orthorhombic crystal structure of Bi₂S₃, DFT calculations have predicted a series of Raman-active phonon modes that are in good agreement with experimental micro-Raman scattering studies. aps.orgresearchgate.net

Theoretical studies have successfully assigned observed Raman peaks to specific phonon modes, such as Ag, B1g, B2g, and B3g symmetries. acs.org For instance, first-principles calculations for bulk Bi₂S₃ predict 27 Raman-active optical phonon modes with frequencies ranging from 30 to 300 cm⁻¹, many of which have been experimentally verified. aps.org The calculations also account for the Born effective charges to analyze the longitudinal-optical–transverse-optical (LO-TO) splitting at the center of the Brillouin zone. researchgate.net This detailed understanding of phonon dynamics is crucial for evaluating the material's thermal transport properties and its potential use in thermoelectric devices. aps.org

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations provide a method for studying the time-dependent behavior of atomic systems, offering insights into processes such as thermal transport and structural stability at various temperatures. While extensive MD studies specifically on Bi₂S₃ are less common than DFT calculations, the methodology has been successfully applied to structurally similar materials like bismuth telluride (Bi₂Te₃). aps.orgpurdue.edu For these materials, interatomic potentials are first developed by fitting to energy surfaces calculated via DFT. aps.org

These potentials are then used in MD simulations to model the system's dynamics over time. aps.org Such simulations can predict material properties like lattice thermal conductivity by using methods like the Green-Kubo formalism. aps.org For instance, in Bi₂Te₃, MD simulations have shown that its low thermal conductivity results from weak atomic bonding and have elucidated the anisotropic nature of its phonon transport. aps.org Similar approaches could be applied to Bi₂S₃ to investigate its thermal properties, the dynamics of ion diffusion, or the structural transformations under different environmental conditions. osti.govresearchgate.net

Modeling of Point Defects, Vacancies, and Extended Defects in this compound

Computational modeling is a critical tool for investigating the impact of point defects, such as vacancies, on the properties of this compound. worldscientific.com First-principles calculations can determine the formation energies of various native defects and their influence on the electronic structure. worldscientific.comresearchgate.net In Bi₂S₃, the most common point defects are bismuth (Bi) vacancies and sulfur (S) vacancies. researchgate.net

Theoretical studies have shown that these vacancies introduce distinct changes to the material's properties:

Bismuth vacancies (VBi) tend to act as p-type defects. worldscientific.comresearchgate.net Under compressive strain, the formation enthalpy of Bi vacancies can be significantly lowered. ntnu.no

Sulfur vacancies (VS) typically induce intermediate energy levels within the band gap. worldscientific.comresearchgate.net The presence of these defect states can significantly alter the optical and electronic properties of the material.

Furthermore, calculations have revealed that the change in the band gap is dependent on the specific location of the native vacancy defect within the crystal lattice. worldscientific.comresearchgate.net This suggests that the variability in experimentally measured band gaps for Bi₂S₃ may be partly attributable to the presence and concentration of these native defects. worldscientific.com Understanding these defects is crucial for controlling the material's conductivity and photocatalytic activity. researchgate.net

Simulation of Optical Properties and Transport Phenomena in this compound

Theoretical simulations based on first-principles calculations are highly effective in predicting the optical and transport properties of Bi₂S₃. By calculating the complex dielectric function, which is related to the electronic band structure, a wide range of optical properties can be determined. These include the absorption coefficient, refractive index, and reflectivity. mdpi.com Simulations for bulk Bi₂S₃ confirm its high absorption coefficient (on the order of 10⁴ cm⁻¹) in the visible and near-infrared regions, making it a promising material for photovoltaic applications. mdpi.comnanoge.org

The optical non-linearity of Bi₂S₃ has also been investigated theoretically. First-principles calculations of the third-order nonlinear coefficient (χ⁽³⁾) for bulk Bi₂S₃ have been performed, although these values tend to be larger than those measured experimentally in nanocrystals due to the influence of quantum confinement. mdpi.com

Regarding transport phenomena, DFT calculations can be used to estimate the effective mass of charge carriers (electrons and holes) from the curvature of the bands in the electronic band structure. aps.org This information, combined with methods like Boltzmann transport theory, allows for the simulation of electronic transport properties such as electrical conductivity and the Seebeck coefficient. aps.org These simulations are vital for assessing the performance of Bi₂S₃ in thermoelectric and other electronic devices. mdpi.com

Advanced Material Engineering and Modification of Bismuth Iii Sulfide

Doping Strategies for Enhanced Bismuth(III) Sulfide (B99878) Functionality

Doping, the intentional introduction of impurities into a semiconductor, is a fundamental strategy to alter the electrical properties of Bismuth(III) sulfide. By introducing either metal or non-metal elements into the Bi₂S₃ crystal lattice, it is possible to modulate its carrier concentration and mobility, thereby enhancing its performance in applications like thermoelectrics and photocatalysis.

A wide array of elements has been investigated as dopants for this compound to tune its properties. These dopants can be broadly categorized as metals and non-metals, each influencing the material's characteristics in distinct ways.

Metal Doping: Metals are introduced to either substitute bismuth atoms or occupy interstitial sites within the Bi₂S₃ lattice.

Ag, Cu, and Ni: Silver (Ag) and Copper (Cu) have been explored as dopants. For instance, Ag can act as a donor, increasing the electron concentration. fz-juelich.de Nickel (Ni) doping has been shown to modify the optical band gap and enhance photoconductivity. ucsd.edu In some cases, Ni-doped Bi₂S₃ has demonstrated improved photocatalytic activity. researchgate.net

Sb: Antimony (Sb), being in the same group as bismuth, can readily substitute Bi in the lattice. However, studies on (Bi₁₋ₓSbₓ)₂S₃ have shown that increasing the antimony content can lead to a decrease in the figure of merit (ZT) for thermoelectric applications, primarily due to changes in carrier concentration. advanceseng.com

Sn: Tin (Sn) doping has been utilized to enhance the photocatalytic activity of Bi₂S₃ by suppressing the recombination of electron-hole pairs. researchgate.net

La: While specific studies on Lanthanum (La) doping in Bi₂S₃ are not extensively detailed in the provided results, doping of rare earth elements like La in other bismuth-based compounds, such as bismuth ferrite, has been shown to alter structural and electrical properties. materialsproject.orgoptica.org

Non-Metal Doping: Non-metals, particularly halogens, are effective n-type dopants for Bi₂S₃, as they can substitute sulfur atoms and provide free electrons.

Cl, Br, and I: Halogens like Chlorine (Cl), Bromine (Br), and Iodine (I) are known to increase the charge carrier density when doped at the sulfur sites. researchgate.netshu.ac.uk Halogen doping can significantly enhance the electronic structure and surface activity of Bi₂S₃. acs.orgacs.org For example, co-doping with Ag and Cl has been shown to upshift the Fermi level, increasing electron concentration without degrading electron mobility. fz-juelich.de

Se: Selenium (Se), a chalcogen like sulfur, can be used to form solid solutions (Bi₂S₃₋ₓSeₓ). This substitution can modulate the bandgap and improve thermoelectric properties. nih.gov

The choice of dopant and its concentration are critical factors that determine the final properties of the engineered this compound material.

The primary goal of doping is to control the concentration and mobility of charge carriers (electrons or holes). In intrinsically n-type Bi₂S₃, doping strategies often aim to increase the electron concentration and/or enhance their mobility to improve electrical conductivity.

Doping with halogens like chlorine (Cl) effectively increases the number of free carriers by substituting sulfur atoms. shu.ac.uk Similarly, co-doping with elements like chromium (Cr) and Cl has been shown to increase carrier concentration. shu.ac.uk The introduction of interstitial atoms such as Ag can also act as donors, increasing the electron concentration. fz-juelich.de However, a common challenge is that at high doping levels, the increased number of impurity ions can act as scattering centers, which can decrease carrier mobility. fz-juelich.de

A synergistic approach, such as co-doping with Ag and Cl, has been found to be effective. In this case, both elements act as donors, increasing the electron concentration. It is proposed that delocalized electrons from interstitial Ag atoms can be efficiently transferred to the matrix via "electrical bridges" formed with neighboring Cl atoms, thus boosting carrier concentration without a significant drop in mobility. fz-juelich.de

The table below summarizes findings from various studies on the effect of different dopants on the carrier concentration and mobility in this compound.

Dopant(s)Host MaterialEffect on Carrier Concentration (n)Effect on Carrier Mobility (μ)Reference
Ag, Cl Bi₂S₃IncreasedMaintained or slightly increased fz-juelich.de
Cr, Cl Bi₂S₃IncreasedDecreased at higher concentrations shu.ac.uk
Cu, Cl Bi₂S₃Significantly enhancedSignificantly enhanced researchgate.net
Br Bi₂S₃Increased--- researchgate.net
Sb Bi₂S₃Decreased with increasing Sb content--- advanceseng.com
Sn Ge(Example in a different material) Increased hole mobilityIncreased nih.gov

Defect Engineering and Vacancy Control in this compound

Defect engineering is a powerful strategy to manipulate the properties of materials by intentionally creating or controlling crystalline defects. In this compound, sulfur vacancies are a common and influential type of point defect.

Sulfur vacancies (Sᵥ) are point defects where a sulfur atom is missing from its lattice position. In Bi₂S₃, the formation energy of sulfur vacancies is relatively low, making them readily form during synthesis or through post-synthesis treatments. mdpi.com

Each sulfur vacancy in the Bi₂S₃ lattice is known to donate two free electrons to the material. This has a profound impact on the electronic properties, significantly increasing the n-type carrier concentration and, consequently, the electrical conductivity. patsnap.com This effect is so significant that thermal treatment in a vacuum, which promotes the formation of sulfur vacancies, can enhance the electrical conductivity of Bi₂S₃ nanoparticle layers by several orders of magnitude. acs.org

From a catalytic perspective, sulfur vacancies can significantly amplify the surface reactivity of Bi₂S₃. mdpi.com These vacancies create unsaturated bismuth sites that can act as active centers for adsorption and catalysis. By modulating the electron depletion layer, sulfur vacancies can directly boost gas adsorption and charge transfer kinetics, which is beneficial for applications in gas sensing. mdpi.com

While defects like sulfur vacancies can be beneficial, they can also act as charge carrier recombination centers, which is detrimental for optoelectronic applications. Therefore, strategies for defect passivation—the process of neutralizing the electronic activity of defects—are crucial.

One approach to passivation is through surface functionalization or ligand exchange. For instance, grafting ligands like dimercaptosuccinic acid (DMSA) onto the surface of Bi₂S₃ nanoparticles can improve their stability and passivate surface states. advanceseng.com In other related sulfide systems, chemical treatments with thiols or sulfides followed by a Lewis acid have been shown to effectively passivate sulfur vacancies. nih.gov Another method involves the in-situ passivation of nanocrystals with metal ions, such as sodium, which can form a protective shell on the surface to passivate traps. acs.org A plasma-based process using a nitrogen/hydrogen gas mixture can be used to remove surface oxides and create a passivated nitride layer on bismuth, a technique that could be adapted for bismuth sulfide. techbriefs.com

Surface reconstruction refers to the process where the atoms at the surface of a crystal rearrange into a structure that is different from the bulk. This can be induced by external stimuli such as electrochemical conditions. For Bi₂S₃, it has been observed that during the CO₂ electroreduction reaction, various morphologies of Bi₂S₃ reconstruct into similar nanocomposites of metallic bismuth and bismuth oxycarbonate (Bi₂O₂CO₃). researchgate.net This in-situ reconstruction can lead to the formation of the actual active sites for catalysis. Understanding and controlling this reconstruction process is key to designing highly active and stable electrocatalysts. researchgate.net

Heterostructure and Composite Material Architectures Incorporating this compound

Creating heterostructures and composite materials is another advanced strategy to enhance the properties of this compound by combining it with other materials. This approach leverages the synergistic effects arising from the interface between the different components.

Heterostructures: A heterostructure is formed when Bi₂S₃ is interfaced with another semiconductor or a conductive material, leading to unique electronic properties at the junction.

Bi₂S₃/Graphene: Composites of Bi₂S₃ with graphene oxide (GO) or reduced graphene oxide (rGO) have been developed. The high conductivity and large surface area of graphene can improve charge transfer and provide a robust support for Bi₂S₃ nanostructures, enhancing performance in applications like batteries. fz-juelich.deresearchgate.netresearchgate.net

Bi₂S₃/ZnS: Heterostructures with zinc sulfide (ZnS) have been fabricated, showing potential for applications in thin-film devices. acs.orgresearchgate.net

Core-Shell Structures: Core-shell architectures, such as Bi₂S₃@Bi₂O₃, are designed to leverage the properties of both materials. For example, such a composite can address the low photocatalytic activity of bismuth oxide and improve the separation of photo-induced electron-hole pairs. patsnap.com Another example is the synthesis of Bi₂S₃@Co₉S₈/NC composite spheres for sodium-ion batteries. researchgate.net

Composite Materials: In composites, Bi₂S₃ is typically dispersed within a host matrix, such as a polymer.

Bi₂S₃-Polymer Nanocomposites: Bismuth sulfide nanocrystals can be formed in-situ within a polymer matrix, such as poly(methyl methacrylate) (PMMA) or poly(3-hexylthiophene-2,5-diyl) (P3HT). These nanocomposites are of interest for optoelectronic, thermoelectric, or sensing applications. nih.govnih.gov The polymer matrix can provide processability and mechanical stability, while the Bi₂S₃ nanorods provide the desired electronic or optical functionality. nih.gov

These engineered architectures offer a versatile platform for tuning the properties of this compound, opening up new possibilities for its use in a wide range of advanced technologies.

Design and Synthesis of Type-II Heterojunctions and Z-scheme Systems with this compound

The construction of heterojunctions is a key strategy to overcome the limitations of single-component Bi₂S₃, primarily the rapid recombination of photogenerated electron-hole pairs. By coupling Bi₂S₃ with other semiconductors, it is possible to engineer the band structures to facilitate efficient charge separation, thereby enhancing photocatalytic activity.

Type-II Heterojunctions: In a type-II heterojunction, the conduction band (CB) and valence band (VB) of Bi₂S₃ are both higher or lower than those of the adjoining semiconductor. This staggered band alignment promotes the spatial separation of charge carriers. For instance, ZnO/Bi₂S₃ core/shell nanowire arrays form a type-II heterojunction. Under illumination, electrons accumulate in the CB of ZnO while holes accumulate in the VB of Bi₂S₃, effectively separating the charge carriers and enhancing their lifetime for photocatalytic reactions mdpi.com. Similarly, heterostructures like Bi₂S₃/BiVO₄ have been designed where the band alignment facilitates charge separation, improving performance in visible-light-driven applications researchgate.net.

Z-scheme Systems: Z-scheme systems, mimicking natural photosynthesis, offer a more powerful approach to not only separate charge carriers but also maintain high redox potentials. In a direct Z-scheme system, photo-excited electrons in the semiconductor with a higher CB potential combine with holes in the VB of the other semiconductor. This leaves electrons in the lower CB and holes in the higher VB, resulting in strong reduction and oxidation capabilities, respectively.

Several Z-scheme systems incorporating Bi₂S₃ have been successfully synthesized:

Bi₂O₂.₃₃/Bi₂S₃: This heterojunction is fabricated by assembling Bi₂S₃ nanoneedles onto Bi₂O₂.₃₃ nanosheets. The Z-scheme band structure facilitates effective charge transfer, leading to enhanced performance in photocatalytic water splitting surrey.ac.uk.

In₂O₃/Bi₂S₃: Prepared by a simple hydrolysis method, these direct Z-scheme heterojunctions show greatly boosted photoactivity for CO₂ conversion to CO compared to the individual components nih.gov.

Bi₂S₃/g-C₃N₄: The intimate contact in these heterostructures, prepared via in situ methods, establishes a strong internal electric field. This promotes spatial charge separation through an S-scheme mechanism (a specific type of Z-scheme), which significantly speeds up the activation kinetics of peroxymonosulfate for degrading pollutants nih.gov.

The synthesis of these heterostructures often involves methods like hydrothermal synthesis, in-situ growth, chemical bath deposition, and successive ionic layer adsorption and reaction (SILAR), which allow for controlled fabrication of the interface between the materials mdpi.comresearchgate.netresearchgate.net. The enhanced performance of these systems is consistently attributed to the improved separation of charge carriers and optimized redox potentials.

Table 1: Comparison of this compound Based Heterojunction Systems
Heterojunction SystemSynthesis MethodCharge Transfer MechanismApplicationReference
Bi₂O₂.₃₃/Bi₂S₃Assembly of nanoneedles on nanosheetsZ-schemePhotocatalytic Water Splitting surrey.ac.uk
In₂O₃/Bi₂S₃HydrolysisZ-schemeCO₂ Photoreduction nih.gov
Bi₂S₃/SnS₂HydrothermalType-IIPollutant Degradation researchgate.net
ZnO/Bi₂S₃Hydrothermal & SILARType-IIPhotocathodic Protection mdpi.com
Bi₂S₃/g-C₃N₄In situ preparationS-schemePollutant Degradation nih.gov

Integration of this compound with Graphene, Carbon Nitride, and Other Two-Dimensional Materials

Combining Bi₂S₃ with two-dimensional (2D) materials is a highly effective strategy to create advanced composites with synergistic properties. The high surface area, excellent electronic conductivity, and mechanical stability of 2D materials can compensate for the shortcomings of pristine Bi₂S₃, such as poor conductivity and particle aggregation.

Graphene and Graphene Oxide: Graphene and its derivative, graphene oxide (GO), serve as excellent conductive scaffolds for Bi₂S₃. Composites of Bi₂S₃ with reduced graphene oxide (rGO) have been synthesized for energy storage applications. The rGO matrix provides a highly conductive network that facilitates rapid electron and ion transport, while also buffering the volume changes of Bi₂S₃ during electrochemical cycling researchgate.net. Hydrothermal methods are commonly used to grow Bi₂S₃ nanorods directly onto GO sheets, ensuring a strong anchor and efficient interface iaea.orgresearchgate.net. The oxygen-containing functional groups on GO can influence the morphology of the Bi₂S₃, promoting the formation of specific nanostructures like nanorods iaea.org.

Graphitic Carbon Nitride (g-C₃N₄): As a metal-free semiconductor photocatalyst, g-C₃N₄ is an ideal candidate for forming heterojunctions with Bi₂S₃. The combination of Bi₂S₃ with g-C₃N₄ creates a heterostructure that enhances visible light absorption and promotes the separation of photo-induced electron-hole pairs mdpi.comnih.gov. One-pot synthesis or calcination methods can be employed to create intimate contact between the two materials mdpi.comresearchgate.net. These composites have shown significantly improved photocatalytic efficiency for the degradation of pollutants like nitric oxide and organic dyes under solar irradiation mdpi.comnih.gov.

MXenes: MXenes, a class of 2D transition metal carbides and nitrides like Ti₃C₂Tₓ, are known for their metallic conductivity. Integrating Bi₂S₃ with MXene nanosheets creates composites with exceptional electronic properties. For instance, Bi₂S₃/MXene composites used as anodes in sodium-ion and lithium-ion batteries exhibit high capacity and excellent rate capability nih.govrsc.org. The MXene sheets act as a conductive skeleton, facilitating rapid charge transfer and preventing the agglomeration of Bi₂S₃ nanoparticles rsc.org. Synthesis strategies often involve in-situ growth of Bi₂S₃ nanostructures on the surface of MXene sheets, which are first transferred into an organic solution researchgate.netnih.gov.

Table 2: Properties of Bi₂S₃ Composites with 2D Materials
2D MaterialSynthesis MethodKey AdvantagesApplicationReference
Graphene Oxide (GO) / rGOHydrothermal, SolvothermalEnhanced conductivity, structural stability, controlled morphologyLithium-ion batteries, Potassium-ion batteries researchgate.netiaea.orgresearchgate.net
Graphitic Carbon Nitride (g-C₃N₄)Calcination, In situ synthesisImproved charge separation, enhanced visible light absorptionPhotocatalytic pollutant degradation nih.govmdpi.comnih.gov
MXene (Ti₃C₂Tₓ)In situ growth, Spark plasma sinteringSuperior electronic conductivity, alleviates volume expansionLithium/Sodium-ion batteries, Thermoelectrics researchgate.netnih.govrsc.orgacs.org

Fabrication of Core-Shell Structures and Nanocomposites based on this compound

Designing core-shell structures and nanocomposites is another sophisticated approach to enhance the functionality and stability of Bi₂S₃. This morphological engineering allows for the combination of different materials in a way that maximizes their synergistic effects.

Core-Shell Structures: In a core-shell architecture, one material forms the core, which is encapsulated by a shell of another material. This design offers several advantages, including improved stability, enhanced charge separation, and tailored surface properties.

Bi₂S₃@Carbon: A conductive carbon shell can be coated onto Bi₂S₃ nanorods (C@Bi₂S₃). This core-shell structure, synthesized via a one-pot method, provides a protective layer that prevents degradation, enhances electrical conductivity, and offers a short path for charge transfer. Such structures have shown excellent performance in supercapacitors and for photocatalytic hydrogen production researchgate.net. A sulfur-doped carbon shell (Bi₂S₃@SC) has also been designed to improve potassium storage performance by mitigating volume expansion and preventing polysulfide dissolution proquest.com.

ZnO/Bi₂S₃: As mentioned earlier, ZnO nanowires can serve as a core for a Bi₂S₃ shell. This Type-II heterojunction design is highly effective for photoelectrochemical applications due to its large surface area and efficient charge separation across the core-shell interface mdpi.com.

Bi₂S₃@Bi₂O₃: Core-shell microspheres of Bi₂S₃@Bi₂O₃ can be prepared by first synthesizing Bi₂S₃ particles and then treating them in an alkali solution to form a bismuth oxide shell. This structure is designed to improve photocatalytic activity by leveraging the properties of both materials patsnap.com.

Nanocomposites: Dispersing Bi₂S₃ nanostructures within a host matrix, such as a polymer, can create nanocomposites with combined or enhanced properties. For example, Bi₂S₃ nanorods have been incorporated into an acrylonitrile-butadiene-styrene (ABS) copolymer matrix. The resulting nanocomposite exhibits improved thermal stability and flame retardancy compared to the pure polymer researchgate.net. The synthesis of such composites typically involves preparing the Bi₂S₃ nanostructures first (e.g., via a hydrothermal method) and then blending them with the polymer matrix researchgate.net.

Surface Chemistry and Interface Phenomena Engineering in this compound

The performance of this compound in various applications is critically dependent on its surface properties and the phenomena occurring at its interfaces. Engineering the surface chemistry allows for the optimization of active sites, control over nanoparticle stability and dispersibility, and manipulation of charge transfer dynamics in heterostructures.

Surface Area and Active Site Optimization for this compound Applications

The efficiency of Bi₂S₃ as a catalyst or electrode material is directly related to its specific surface area and the number of available active sites. A larger surface area provides more locations for reactions to occur, while optimizing the nature of the active sites can enhance reaction kinetics.

Controlling Morphology: The synthesis of Bi₂S₃ with high-surface-area morphologies, such as nanorods, nanowires, or hierarchical structures, is a primary strategy to increase the number of active sites researchgate.netnih.gov.

Defect Engineering: Introducing defects, such as sulfur vacancies, into the Bi₂S₃ lattice can create new, highly active sites. Thermal treatment under vacuum can generate sulfur vacancies, which act as electron donors and significantly increase charge-carrier density, thereby enhancing electrical conductivity aps.org.

Lattice Strain Engineering: The performance of Bi₂S₃ can be enhanced by controlling lattice strain. A larger lattice expansion can modify the electronic configuration, leading to more favorable adsorption kinetics for reactants and a reduced energy barrier for catalytic reactions like the hydrogen evolution reaction researchgate.net.

Dual-Site Engineering: In composite systems, it is possible to engineer dual active sites. For example, in a Bi-doped ZnIn₂S₄ photocatalyst, interfacial Bi–S₃ bonds and sulfur vacancies can act as distinct reduction and oxidation sites, respectively. This separation of functions on engineered sites allows for efficient execution of cascade reactions rsc.orgresearchgate.net.

Ligand Chemistry and Surface Functionalization of this compound Nanoparticles

The surface of Bi₂S₃ nanoparticles can be modified with various organic molecules (ligands or capping agents) to control their growth, prevent aggregation, and tailor their solubility and functionality. The choice of ligand is crucial during synthesis and for post-synthesis processing.

Controlling Nanoparticle Growth: Capping agents play a vital role in directing the morphology of Bi₂S₃ nanostructures during synthesis. Solvents and ligands like oleylamine can direct the growth of nanoparticles into specific anisotropic shapes nih.gov. L-cysteine can act as both a sulfur source and a capping agent in a solvent-free milling process to produce ultrasmall, monodisperse Bi₂S₃ nanoparticles chemistryviews.org.

Enhancing Stability and Dispersibility: Ligands provide colloidal stability, preventing nanoparticles from agglomerating. Starch has been used as a natural capping and stabilizing agent to synthesize uniform, quasi-spherical Bi₂S₃ nanoparticles that are stable in aqueous solutions acs.org. For biomedical applications, biocompatible polymers like polyethylene glycol (PEG) can be used for functionalization chemistryviews.org.

Phase Transfer: Surface functionalization enables the transfer of nanoparticles between different solvent phases (e.g., from organic to aqueous). A ligand exchange process, for instance using dimercaptosuccinic acid (DMSA), can render Bi₂S₃ nanoparticles synthesized in organic media water-soluble, which is essential for many biological applications advanceseng.com.

Mechanisms of Interfacial Charge Transfer Dynamics in this compound Heterostructures

The efficiency of Bi₂S₃-based heterostructures, particularly in photocatalysis and photovoltaics, is governed by the dynamics of charge transfer across the material interface. Engineering this interface is key to promoting efficient charge separation and minimizing recombination.

Band Alignment and Built-in Electric Field: The relative alignment of energy bands between Bi₂S₃ and a partner material dictates the direction of charge flow. In Type-II and Z-scheme heterojunctions, this alignment creates a potential gradient that drives electrons and holes in opposite directions, leading to spatial separation mdpi.comnih.gov. The robust interfacial interactions in systems like 1D Bi₂S₃/2D g-C₃N₄ can establish a strong internal electric field (IEF), which further enhances the separation of charge carriers nih.gov.

Schottky Junctions: When Bi₂S₃ is interfaced with a material having a different work function, such as a metal or a highly conductive 2D material like MXene, a Schottky junction can form at the interface. This junction creates a barrier that can inhibit the backflow of electrons from the MXene to Bi₂S₃, thereby boosting charge separation and transfer efficiency under illumination researchgate.net.

Research Applications and Emerging Paradigms of Bismuth Iii Sulfide

Advanced Photocatalysis and Environmental Remediation

Bismuth(III) sulfide (B99878) (Bi2S3) has emerged as a promising photocatalyst due to its narrow band gap (1.3–1.7 eV), which allows for the absorption of a wide range of visible light, and its low toxicity. labapress.com Its unique electronic and optical properties make it suitable for various environmental remediation applications, including the degradation of organic pollutants and the reduction of heavy metal ions. labapress.comresearchgate.net

Photocatalytic Degradation of Organic Pollutants and Dyes by Bismuth(III) Sulfide (e.g., Methylene (B1212753) Blue)

This compound nanomaterials have demonstrated significant efficacy in the photocatalytic degradation of organic dyes, such as methylene blue (MB), a common industrial pollutant. When irradiated with light, Bi2S3 generates electron-hole pairs. These charge carriers can then react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide anions (•O2-), which are powerful oxidizing agents that can break down complex organic molecules into simpler, less harmful substances.

The efficiency of this process can be significantly enhanced by engineering the morphology and composition of the Bi2S3 photocatalyst. For instance, annealed Bi2S3 nanoparticles have shown remarkable photocatalytic activity, achieving 98.6% degradation of Rhodamine B dye in 180 minutes, following a pseudo-first-order kinetic model. researchgate.net The formation of nanocomposites, such as reduced graphene oxide-Bi2S3 (rGO-Bi2S3), has been shown to dramatically improve performance. An rGO-Bi2S3 composite achieved 99% degradation of methylene blue in just 25 minutes under visible light irradiation. proquest.com This enhancement is attributed to the excellent electron conductivity of rGO, which facilitates the separation of photogenerated electron-hole pairs, thereby increasing the photocatalytic efficiency. proquest.com

Similarly, heterostructures like Bi2S3/ZnS have been developed to improve the removal of methylene blue. A 1 wt% Bi2S3/ZnS nanocomposite demonstrated a 95% removal of the dye in 120 minutes. ekb.eg The photodegradation process is influenced by factors such as the initial dye concentration, the amount of photocatalyst, and the pH of the solution.

Photocatalytic Degradation of Methylene Blue by this compound-Based Materials
PhotocatalystTarget PollutantDegradation Efficiency (%)Irradiation Time (min)Kinetic ModelRate Constant
Annealed Bi2S3 NanoparticlesRhodamine B98.6180Pseudo-first-order0.02142 min⁻¹
rGO-Bi2S3 CompositeMethylene Blue9925Not specifiedNot specified
1 wt% Bi2S3/ZnS NanocompositeMethylene Blue95120Pseudo-first-orderNot specified
Pure Bi2S3Methylene Blue70120Pseudo-first-orderNot specified

Photoreduction of Heavy Metal Ions using this compound (e.g., Cr(VI))

In addition to degrading organic pollutants, this compound is also effective in the photoreduction of toxic heavy metal ions, such as hexavalent chromium (Cr(VI)), to their less harmful states. The process involves the photogenerated electrons in the conduction band of Bi2S3 reducing the heavy metal ions. The efficiency of this photoreduction is dependent on the structural and photocatalytic properties of the Bi2S3, which can be influenced by the choice of sulfur precursor used in its synthesis. researchgate.net Studies have investigated the use of various sulfide sources, including thiourea, thioacetamide, sodium sulfide, potassium sulfide, and ammonium sulfide, to optimize the performance of Bi2S3 for Cr(VI) photoreduction under simulated sunlight. researchgate.net

Photocatalytic Hydrogen Evolution with this compound-Based Materials

The production of hydrogen through photocatalytic water splitting is a promising avenue for clean energy generation, and this compound-based materials are being explored for this purpose. mdpi.comresearchgate.net The process utilizes the photogenerated electrons from Bi2S3 to reduce protons (H+) in water to hydrogen gas (H2). The efficiency of hydrogen evolution can be significantly influenced by the morphology of the Bi2S3 nanostructures. For example, hierarchical nanostructures of Bi2S3, such as dandelion flower-like assemblies of nanorods, have demonstrated excellent hydrogen production rates of 8.88 mmol g⁻¹ h⁻¹ under sunlight. researchgate.net

To further enhance the photocatalytic activity, Bi2S3 can be combined with other semiconductors to form heterostructures. mdpi.comresearchgate.net These composite materials can improve charge separation and expand the light absorption range. For instance, a Bi2S3/CdS heterostructure has shown a hydrogen production rate of 5.5 mmol h⁻¹ g⁻¹, a significant increase compared to bare CdS. mdpi.com The synergistic effect between the two semiconductors in the heterojunction leads to enhanced performance. mdpi.com

Photocatalytic Hydrogen Evolution by this compound-Based Materials
PhotocatalystHydrogen Evolution RateCo-catalyst/HeterostructureLight Source
Hierarchical Bi2S3 Nanostructures8.88 mmol g⁻¹ h⁻¹NoneSunlight
Bi2S3/CdS Heterostructure5.5 mmol h⁻¹ g⁻¹CdSNot specified
Bi2S3/MoS2 HeterostructureLowered overpotential of 124 mV at 10 mA cm⁻²MoS2Not specified

Synergistic Effects in Heterostructured this compound Photocatalysts

The creation of heterostructures by combining this compound with other semiconductor materials is a key strategy to enhance its photocatalytic performance. mdpi.com These heterojunctions promote the efficient separation of photogenerated electron-hole pairs, which in turn reduces the recombination rate and increases the quantum efficiency of the photocatalytic process. mdpi.com

Thermoelectric Energy Conversion Technologies Utilizing this compound

This compound is considered a promising material for thermoelectric applications, which involve the direct conversion of heat energy into electrical energy and vice versa. labapress.com Its appeal lies in its natural abundance, low cost, and environmentally friendly nature compared to commercially used thermoelectric materials like bismuth telluride (Bi2Te3). labapress.com A key advantage of Bi2S3 is its intrinsically low thermal conductivity, which is a desirable characteristic for an efficient thermoelectric material. labapress.com

Optimization of Seebeck Coefficient and Electrical Conductivity in this compound

Significant research efforts are focused on enhancing the electrical conductivity of Bi2S3 while maintaining its high Seebeck coefficient. One effective strategy is doping with other elements. For example, substituting a small amount of selenium (Se) for sulfur in the Bi2S3 lattice has been shown to improve the electrical transport properties. researchgate.net This alloying approach can increase the carrier concentration, leading to a higher electrical conductivity.

Another approach is to create composites or nanostructures. The thermoelectric properties can be tuned by controlling the intrinsic vacancies and defects within the Bi2S3 structure. labapress.com The goal is to optimize the power factor (S²σ) to achieve a higher ZT value. While pristine Bi2S3 has a low ZT of about 0.01 at room temperature, modifications through doping and nanostructuring have led to significant improvements. labapress.comresearchgate.net For instance, through hierarchical structure manipulation and carrier density optimization in n-type polycrystalline Bi2S3, a high ZT of approximately 0.8 at around 760 K has been achieved. researchgate.net

Thermoelectric Properties of this compound and Related Materials
MaterialSeebeck Coefficient (S)Electrical Conductivity (σ)Power Factor (S²σ)ZT ValueTemperature
Pristine Bi2S3~ -375 µV K⁻¹LowNot specified~0.01Room Temperature
n-type Polycrystalline Bi2S3 (Optimized)Not specifiedNot specified~5.3 µW cm⁻¹ K⁻²~0.8~760 K
Bi2S3-xSex (x=0.21)~ -250 µV K⁻¹~ 1 S cm⁻¹Not specifiedNot specified~ 300 K

Chemical and Gas Sensing Platforms Based on this compound

This compound has emerged as a promising material for the fabrication of gas sensors due to its unique physical and chemical properties, cost-effectiveness, and eco-friendliness. mdpi.comresearchgate.net Nanostructured Bi₂S₃, in particular, offers a large surface area and numerous active sites for gas adsorption, enabling sensitive and selective detection of various hazardous gases, often at room temperature. mdpi.com

Bi₂S₃-based sensors have demonstrated notable success in detecting nitrogen dioxide (NO₂). Urchin-like Bi₂S₃ nanostructures with abundant sulfur vacancies have been shown to detect NO₂ at the parts-per-billion (ppb) level at room temperature. mdpi.com Composites of Bi₂S₃ nanoflowers with reduced graphene oxide (rGO) exhibit high sensitivity (response of 9.8) and a fast response time (22 s) to 1 ppm of NO₂. mdpi.com These sensors also show excellent selectivity and stability, even in humid conditions. mdpi.com

The detection of hydrogen sulfide (H₂S) is another significant application. A disposable sensor using a paper-like substrate coated with Bi(III) species has been developed. nih.gov The reaction between H₂S gas and the sensor produces colored this compound, resulting in a visible color change from white to yellow/brown. nih.gov This sensor is highly sensitive, capable of detecting H₂S concentrations as low as 30 ppb, making it suitable for applications like testing for bad breath. nih.gov

Furthermore, Bi₂S₃ nanowires have been utilized for hydrogen (H₂) sensing, showing a sensitivity of 22% at 10 ppm H₂. researchgate.net The porous network morphology of these nanostructures facilitates gas diffusion and interaction. The development of composites, such as with MoS₂ or MXenes (e.g., Ti₃C₂Tₓ), has been shown to further enhance the sensing performance for gases like NO₂ and ammonia (NH₃) by leveraging heterojunction effects. researchgate.net

Table 2: Performance of this compound-Based Gas Sensors

Target Gas Sensor Material Detection Limit Response Time Operating Temperature Reference
Nitrogen Dioxide (NO₂) Urchin-like Bi₂S₃ ppb level - Room Temperature mdpi.com
Nitrogen Dioxide (NO₂) rGO/Bi₂S₃ 1 ppm (tested) 22 s Room Temperature mdpi.com
Hydrogen Sulfide (H₂S) Bi(OH)₃ on paper ≥ 30 ppb - Room Temperature nih.gov
Hydrogen (H₂) Bi₂S₃ nanowires 10 ppm (tested) - - researchgate.net

This compound nanostructures, particularly nanobelts, have been developed into high-performance relative humidity (RH) sensors. nih.govacs.org These sensors operate effectively at ambient conditions and exhibit several desirable characteristics, including high sensitivity, fast response and recovery times, good reproducibility, low hysteresis, and long-term stability. nih.govacs.org

The sensing mechanism is based on the physisorption and chemisorption of water molecules onto the surface of the Bi₂S₃ nanobelts. At low humidity levels, water molecules are physically adsorbed onto the surface. As the humidity increases, more water layers are formed, and protons can hop between adjacent hydroxyl groups, a process known as Grotthuss chain reaction. This movement of protons significantly increases the conductivity (or decreases the resistance) of the sensor, which is the measured output. The large specific surface area (e.g., 9.8 m²/g for nanobelts) and porous nature of the nanostructured material provide ample sites for water adsorption, contributing to the sensor's high response. nih.govacs.org

A typical Bi₂S₃ nanobelt sensor shows a linear increase in response across a wide RH range (11-97%). nih.govacs.org Researchers have reported fast response times of 8-10 seconds and recovery times of 15 seconds. nih.gov The devices also demonstrate minimal hysteresis (<5%) and maintain stability over extended periods (e.g., 30 days), making them reliable for practical applications. nih.gov The study of the sensor's electrical properties, such as capacitance and complex electrical modulus as a function of frequency and humidity, further elucidates the sensing mechanism and the role of water molecules in the charge transport process. nih.gov

The unique properties of this compound nanomaterials, such as their high surface area, biocompatibility, and semiconducting nature, make them attractive for a variety of biosensing applications. nanorh.comresearchgate.net These nanomaterials can serve as effective platforms for immobilizing biomolecules like enzymes and antibodies, facilitating the detection of various biological targets. researchgate.net

One notable application is in the development of electrochemical biosensors. Bismuth's low toxicity makes it an environmentally friendly alternative to other heavy metals used in electroanalysis. researchgate.net For instance, carboxylated this compound nanoparticles have been synthesized for the electrochemical detection of zinc ions (Zn²⁺), which are of interest in cancer research due to their role in various cellular processes. The high surface-to-volume ratio of the nanoparticles enhances their reactivity and sensing capabilities. nanorh.com

Furthermore, Bismuth nanoparticles (BiNPs) have been integrated with enzymes to create highly selective biosensors. A mediator-free amperometric biosensor for detecting phenolic compounds was developed by combining BiNPs with the enzyme tyrosinase on a screen-printed electrode. nanobiosensors.org The nanoparticles in this system play a crucial role in the response mechanism, and the sensor operates at a very low potential, which helps to avoid interference from other substances in real-world samples. nanobiosensors.org The ability to conjugate Bi₂S₃ nanostructures with various bioreceptors opens up possibilities for detecting a wide range of analytes, including organic compounds, pharmaceuticals, and pesticides. researchgate.net

Table of Mentioned Chemical Compounds

Compound Name Chemical Formula
This compound Bi₂S₃
Bismuth telluride Bi₂Te₃
Bismuth selenide Bi₂Se₃
Potassium Bismuth Sulfide KBi₆.₃₃S₁₀
Silver Bismuth Sulfide AgBi₃S₅
Chromium Cr
Chlorine Cl
Nitrogen Dioxide NO₂
Hydrogen Sulfide H₂S
Hydrogen H₂
Oxygen O₂
Ammonia NH₃
Molybdenum Disulfide MoS₂
Titanium Carbide (MXene) Ti₃C₂Tₓ
Bismuth Hydroxide Bi(OH)₃
Zinc Ion Zn²⁺

Room-Temperature Sensing Capabilities of this compound

This compound (Bi₂S₃) has emerged as a significant material in the field of gas sensing, particularly for its ability to operate effectively at room temperature. This characteristic addresses the high power consumption and safety concerns associated with traditional metal oxide semiconductor sensors that require high operating temperatures. The cost-effectiveness, abundance, and eco-friendly nature of Bi₂S₃ further enhance its appeal for advanced sensing platforms. mdpi.comresearchgate.net

The sensing mechanism of Bi₂S₃-based sensors primarily relies on the change in electrical resistance upon exposure to target gases. The adsorption and desorption of gas molecules on the surface of the Bi₂S₃ material lead to a transfer of electrons, which alters the conductivity of the sensor. Various strategies have been employed to enhance the room-temperature sensing performance of Bi₂S₃, including morphological design, defect engineering, and the formation of heterostructures.

Morphological Design: The morphology of the sensing material plays a crucial role in its performance. Nanostructured Bi₂S₃, such as nanowires, nanobelts, nanorods, and nanosheets, offers a high surface-area-to-volume ratio, providing more active sites for gas interaction. azosensors.com For instance, sensors fabricated from Bi₂S₃ nanobelts treated with lead(II) nitrate have demonstrated enhanced responsiveness and recovery at ambient temperature, achieving a response value of 58.8 when exposed to 5 ppm of nitrogen dioxide (NO₂). mdpi.comresearchgate.net Similarly, urchin-like Bi₂S₃ nanostructures with an abundance of sulfur vacancies have shown the ability to detect NO₂ at the parts-per-billion (ppb) level at room temperature. mdpi.com

Defect Engineering: The introduction of defects, such as sulfur vacancies, into the Bi₂S₃ crystal lattice can significantly improve its gas-sensing properties. These defects can act as active sites for gas adsorption and enhance electron transfer, leading to increased sensitivity and faster response and recovery times. azosensors.com The low defect formation energy of Bi₂S₃ makes it an ideal candidate for defect engineering, which has been successfully employed to enhance its performance in detecting gases like NO₂ at room temperature. mdpi.com

Heterostructures: The formation of heterojunctions by combining Bi₂S₃ with other materials is another effective approach to boost its sensing capabilities. These heterostructures can improve charge carrier separation and introduce additional active sites, resulting in better selectivity and sensitivity. For example, a composite of Bi₂S₃ and molybdenum disulfide (MoS₂) demonstrated superior sensing capabilities compared to sensors based on the individual materials. mdpi.com Likewise, heterostructures of reduced graphene oxide (rGO) and Bi₂S₃ have been developed for the ultrasensitive and rapid detection of NO₂ at room temperature. researcher.liferesearchgate.net These advancements highlight the potential of Bi₂S₃-based heterojunctions in creating smart, flexible, and reliable gas-sensing technologies. mdpi.com

This compound-based sensors have shown promise in detecting a variety of hazardous gases at room temperature, including nitrogen dioxide (NO₂), hydrogen sulfide (H₂S), and volatile organic compounds (VOCs). mdpi.comazosensors.com This capability is crucial for applications in environmental monitoring, industrial safety, and medical diagnostics. mdpi.comazosensors.com

Optoelectronic and Photovoltaic Devices Employing this compound

This compound's unique optoelectronic properties, such as its direct bandgap of approximately 1.3 to 1.7 eV and a high absorption coefficient of 10⁴ to 10⁵ cm⁻¹, make it a promising candidate for various optoelectronic and photovoltaic applications. mdpi.comespublisher.comroyalsocietypublishing.org Its environmentally friendly composition further enhances its suitability for sustainable energy technologies. mdpi.com

Photodetector Development with this compound for UV, Visible, and Infrared Light

This compound nanostructures are excellent materials for fabricating photodetectors that can operate across the ultraviolet (UV), visible, and near-infrared (NIR) regions of the electromagnetic spectrum. mdpi.com The performance of these photodetectors is influenced by the morphology of the Bi₂S₃ used, with various nanostructures like nanorods, nanosheets, and quantum dots being explored.

Solution-processed Bi₂S₃ nanocrystalline photodetectors have demonstrated efficient coverage of the visible wavelengths. acs.org These devices have shown high specific detectivity (D*), on the order of 10¹¹ Jones, which is a key figure of merit for photodetectors. acs.org The photoconductivity in these devices is often attributed to hole trap states that prolong the electron carrier lifetime. acs.org

Recent advancements have led to the development of 2D Bi₂S₃-based field-effect transistor (FET) photodetectors with ultrahigh responsivity (≈10⁶ A W⁻¹) and detectivity (≈10¹⁴ Jones) for visible to NIR radiation. nih.govresearchgate.net These devices also exhibit an exceptional external quantum efficiency of approximately 10⁷% over a broad spectral range (532 to 1064 nm). nih.govresearchgate.net The remarkable performance is attributed to the material's exceptional optical absorption and the presence of defects like bismuth and sulfur vacancies. nih.gov

Furthermore, flexible photodetectors based on ultrathin Bi₂S₃ nanosheets have been fabricated, demonstrating good responsivity. researchgate.net The table below summarizes the performance of various Bi₂S₃-based photodetectors.

Device ArchitectureSpectral RangeResponsivityDetectivity (D*)Reference
Solution-Processed NanocrystalsVisible-~10¹¹ Jones acs.org
2D FETVis-NIR (532-1064 nm)≈10⁶ A W⁻¹≈10¹⁴ Jones nih.govresearchgate.net
Flower-like MicrorodsVisible (628 nm)0.93 mA/W1.17 - 5.32 x 10¹⁰ Jones researchgate.net
NanorodsWhite LightEnhanced Photocurrent- atlantis-press.com

Solar Cell Architectures Incorporating this compound (e.g., Thin-Film, Quantum Dot Sensitized)

This compound is a promising and less toxic alternative to conventional materials like cadmium sulfide and lead sulfide in solar cell applications. espublisher.com It is utilized both in thin-film and quantum dot sensitized solar cell (QDSSC) architectures.

Thin-Film Solar Cells: Researchers have explored the use of Bi₂S₃ as an absorber layer in thin-film solar cells. A proof-of-concept solar cell using close-spaced sublimation (CSS) deposited Bi₂S₃ has been demonstrated. pv-magazine.com While the initial power conversion efficiencies were modest (0.1% to 0.3%), the study provided valuable insights into the relationship between grain structure, interface recombination, and device performance. pv-magazine.com The development of Bi₂S₃ photovoltaic technology could lead to lower processing temperatures and reduced fabrication times compared to existing thin-film technologies. pv-magazine.com

The successive ionic layer adsorption and reaction (SILAR) method is a common technique for depositing Bi₂S₃ QDs onto the photoanode of a QDSSC. seu.ac.lk The number of SILAR cycles can be varied to optimize the performance of the solar cell. seu.ac.lk Although the power conversion efficiency of Bi₂S₃ QDSSCs is currently lower than that of conventional dye-sensitized solar cells, the significantly lower fabrication cost of Bi₂S₃ QDs makes them an attractive option for cost-effective solar energy conversion. seu.ac.lk

Solar Cell TypeArchitecturePower Conversion Efficiency (η)Open-Circuit Voltage (V_oc)Short-Circuit Current (J_sc)Fill Factor (FF)Reference
Thin-FilmGlass/FTO/TiO₂/Bi₂S₃/Au0.1%10 mV3.5 mA/cm²23.0% pv-magazine.com
Thin-FilmGlass/FTO/CdS/Bi₂S₃/Au0.3%190 mV4.6 mA/cm²32.0% pv-magazine.com
QDSSCTiO₂/CdS/Bi₂S₃/ZnS2.52%-9.3 mA/cm²53.7%
QDSSCFTO/TiO₂/Bi₂S₃/(I⁻/I₃⁻)/Pt0.26%482.9 mV1.05 mA/cm²- seu.ac.lk

Optical Switching and Nonlinear Optical Devices utilizing this compound

This compound exhibits nonlinear optical properties that make it a candidate for applications in optical switching and other photonic devices. mdpi.com The third-order nonlinear coefficient (χ⁽³⁾) of Bi₂S₃ nanocrystals has been measured to be on the order of 1.43 × 10⁻¹¹ esu. mdpi.com

The strong nonlinearity of two-dimensional (2D) Bi₂S₃ has been demonstrated through spatial self-phase modulation. researchgate.net This property can be harnessed to create all-optical photonic devices. researchgate.net Furthermore, the conductance of interfaces such as Pt/Bi₂S₃ and FTO/Bi₂S₃ can be bipolar switched, suggesting potential applications in memristors for neural computing due to its continuously tunable memristance. mdpi.com

Energy Storage Systems Incorporating this compound

Investigation of this compound as Anode Materials for Lithium-Ion Batteries

This compound is being extensively investigated as a promising anode material for lithium-ion batteries (LIBs) due to its high theoretical gravimetric capacity of 625 mAh/g, which is significantly higher than that of commercially used graphite anodes (372 mAh/g). nih.govrsc.orgacs.org Additionally, its volumetric capacity is also substantially greater than that of carbon-based materials. rsc.org The lithium storage mechanism in Bi₂S₃ involves a conversion and alloying reaction. nih.govacs.org

Despite its high theoretical capacity, the practical application of Bi₂S₃ as an anode material is hindered by several challenges, including poor electrical conductivity and significant volume expansion during the charge-discharge cycles, which leads to rapid capacity decay. nih.govacs.org

To address these issues, various strategies have been developed, primarily focusing on nanostructuring and the creation of composites with carbonaceous materials.

Nanostructuring: Designing Bi₂S₃ with specific nanostructures, such as flower-like morphologies composed of nanowires or nanorods, can enhance its electrochemical performance. nih.govrsc.orgacs.org These structures provide a larger surface area for interaction with the electrolyte and can better accommodate the strain from volume changes during lithiation and delithiation. nih.govacs.org For example, flower-like Bi₂S₃ nanostructures have shown a high discharge capacity of 685 mAh/g and maintained a capacity of 375 mAh/g after 50 cycles, outperforming bulk Bi₂S₃. rsc.org

Carbon Composites: Incorporating Bi₂S₃ into a carbon matrix is a common and effective approach to improve its performance. The carbon coating enhances the electrical conductivity of the electrode and helps to buffer the volume changes, thereby improving the structural stability and cycling performance. nih.govacs.org For instance, nitrogen-doped carbon-coated Bi₂S₃ (NC@Bi₂S₃) nanospheres have demonstrated significantly improved specific capacity and cycling stability compared to pure Bi₂S₃. nih.govacs.org The NC@Bi₂S₃ anode exhibited a discharge specific capacity of 645.13 mAh/g after 300 cycles at 100 mA/g, whereas pure Bi₂S₃ delivered only 340.99 mAh/g. nih.govacs.org

The table below presents a comparison of the electrochemical performance of different Bi₂S₃-based anode materials.

MaterialCurrent DensityInitial Discharge CapacityCapacity after CyclesCycle NumberCoulombic EfficiencyReference
Flower-like Bi₂S₃ Nanostructures0.1C685 mAh/g375 mAh/g5094% rsc.org
Bulk Bi₂S₃0.1C-311 mAh/g50- rsc.org
NC@Bi₂S₃100 mA/g-645.13 mAh/g300- nih.govacs.org
Pure Bi₂S₃100 mA/g-340.99 mAh/g300- nih.govacs.org
Bi₂S₃@NC200 mA/g1126.5 mAh/g500 mAh/g200-

Application of this compound in Sodium-Ion Batteries

This compound has emerged as a promising high-capacity anode material for sodium-ion batteries (SIBs), which are considered a viable alternative to lithium-ion batteries for large-scale energy storage due to the natural abundance and low cost of sodium. qut.edu.aufrontiersin.org The performance of Bi₂S₃ in SIBs is attributed to a combined conversion-intercalation mechanism for sodium storage. qut.edu.au

Research has demonstrated the high specific capacity of Bi₂S₃ nanorods, achieving up to 658 mAh g⁻¹ at a current density of 100 mA g⁻¹ and 264 mAh g⁻¹ at 2000 mA g⁻¹. qut.edu.au When assembled into a full cell with a Na₃V₂(PO₄)₃-based cathode, a Bi₂S₃ anode can deliver a capacity of 340 mAh g⁻¹ at 100 mA g⁻¹. qut.edu.au

The electrochemical performance of bismuth-based materials, including Bi₂S₃, is a significant area of study. While elemental bismuth anodes have shown excellent cycling stability, achieving over 2,000 cycles at a current rate of 400 mA/g in some electrolytes, practical applications in full cells are still being optimized. diva-portal.org For instance, a bismuth electrode in a full cell with a Prussian blue counter electrode yielded a discharge capacity of 178 mAh/g at a current rate of 770 mA/g. diva-portal.org

Bimetallic sulfides containing bismuth, such as Bi₀.₉₄Sb₁.₀₆S₃-graphite anodes, have also shown remarkable performance, with a capacity of 380 mAh g⁻¹ after 200 cycles at 1 A g⁻¹. This performance is notably higher than that of individual Sb₂S₃-graphite and Bi₂S₃-graphite electrodes, highlighting the synergistic effects of combining different metal sulfides. frontiersin.org

Performance of Bismuth-Based Anodes in Sodium-Ion Batteries
Anode MaterialSpecific CapacityCurrent DensityCycling PerformanceReference
Bi₂S₃ nanorods658 mAh g⁻¹100 mA g⁻¹- qut.edu.au
Bi₂S₃ nanorods264 mAh g⁻¹2000 mA g⁻¹- qut.edu.au
Bi₂S₃ (in full cell)340 mAh g⁻¹100 mA g⁻¹- qut.edu.au
Bi₀.₅₇Sb₀.₄₃-C375 mAh g⁻¹ (initial)-78% retention after 50 cycles acs.org
Bi₀.₉₄Sb₁.₀₆S₃-graphite380 mAh g⁻¹1 A g⁻¹After 200 cycles frontiersin.org

Supercapacitor Devices based on this compound Composites

This compound is also a material of interest for supercapacitor electrodes, owing to its potential for high specific capacitance. The morphology of Bi₂S₃ nanomaterials plays a crucial role in their electrochemical performance. For instance, Bi₂S₃ synthesized in a butyldiglycol/water mixture, which forms plate-shaped nanoparticles composed of nanorods, has demonstrated a superior specific capacitance of 550 F g⁻¹ at a current density of 0.5 A g⁻¹. researchgate.net This material also exhibits excellent cycling stability, with 87% capacitance retention after 500 charge/discharge cycles. researchgate.net

Composites of Bi₂S₃ with other materials have been developed to further enhance supercapacitor performance. A MoS₂/Bi₂S₃ nanocomposite, with 20 mol% bismuth, showed a maximum specific capacitance of 371 F g⁻¹ at a current density of 1 A g⁻¹. nih.gov The improved performance is attributed to the heterostructure formed between MoS₂ and Bi₂S₃, which increases conductivity and electrochemical properties. nih.gov Another composite, Ti₃C₂Tx/Bi₂S₃@N-C, has been reported to have a specific capacitance of 653 F g⁻¹. nih.gov A zinc-ion hybrid capacitor using this material as an electrode exhibited a specific capacitance of 150.33 F g⁻¹ and a high energy density of 46.98 Wh kg⁻¹. nih.gov

Performance of this compound-Based Supercapacitors
Electrode MaterialSpecific CapacitanceCurrent DensityCycling StabilityReference
Bi₂S₃ (plate-shaped nanoparticles)550 F g⁻¹0.5 A g⁻¹87% retention after 500 cycles researchgate.net
MoS₂/Bi₂S₃ (20 mol% Bi)371 F g⁻¹1 A g⁻¹- nih.gov
Ti₃C₂Tx/Bi₂S₃@N-C653 F g⁻¹-- nih.gov
Cs₃Bi₂I₉280 F g⁻¹-88% retention after 5000 cycles ed.ac.uk

Catalysis (beyond photocatalysis) with this compound

Bismuth compounds, in general, are recognized for their low toxicity and are considered environmentally friendly or "green" catalysts in organic synthesis. bohrium.comnih.gov They are typically stable in air and moisture, making them easy to handle. nih.gov While a wide range of bismuth(III) salts have been explored as Lewis acid catalysts, the specific use of this compound in catalysis is an emerging area with fewer reported examples.

This compound as Reducible Catalysts in Multicomponent Synthesis

Multicomponent reactions are highly efficient chemical processes that save time and reduce waste. scirp.org Bismuth(III) compounds have been successfully employed as catalysts in such reactions. scirp.org While research has extensively covered various bismuth salts like Bi(OTf)₃ and BiCl₃, the direct application of Bi₂S₃ is less documented. However, a notable example involves the use of this compound in combination with graphene oxide as a reducible catalyst for multicomponent synthesis. mdpi.com This suggests a potential pathway for the application of Bi₂S₃ in facilitating complex organic transformations in a single step.

Role of this compound in General Organic Synthesis

The catalytic activity of bismuth(III) compounds spans a wide array of organic reactions, including oxidations, reductions, and the formation of carbon-carbon and carbon-heteroatom bonds. bohrium.com For instance, Bi(NO₃)₃·5H₂O can mediate the oxidation of thiols to disulfides, and various bismuth salts catalyze reactions like the Diels-Alder and Mukaiyama aldol reactions. bohrium.com

While specific examples of this compound acting as a catalyst in general organic synthesis are not as prevalent in the literature as other bismuth compounds, its potential can be inferred from the broad catalytic capabilities of the Bi(III) ion. The non-toxic and stable nature of bismuth compounds makes them an attractive alternative to more hazardous or expensive transition metal catalysts. researchgate.net Further research is needed to fully explore the catalytic potential of this compound in a wider range of organic transformations.

Other Emerging Applications of this compound

Beyond energy storage and catalysis, this compound is finding applications in other technologically important areas.

Lubricant Additives

This compound has shown significant promise as an environmentally friendly additive for lubricants, particularly in extreme pressure (EP) formulations. researchgate.net It is considered a "green chemistry" alternative to lead-based additives. The lubricating properties of Bi₂S₃ are attributed to its ability to form a stable tribolayer on lubricated interfaces.

Studies have shown that the addition of Bi₂S₃ nanoparticles to a vinyl-terminated silicone fluid significantly enhances its lubricant properties. The wear area can be decreased by up to 90% with the addition of synthesized Bi₂S₃. researchgate.net In tribological tests, formulations containing synthesized Bi₂S₃ have demonstrated better performance compared to those with commercial Bi₂S₃, molybdenum(IV) sulfide (MoS₂), and graphite. researchgate.net The mechanism of EP lubricity is believed to involve the in-situ formation of bismuth sulfide from the thermolysis of bismuth carboxylate-polysulfide mixtures, with the layered structure of Bi₂S₃ allowing for interlayer shear that provides lubricity. tandfonline.com

Tribological Performance of this compound as a Lubricant Additive
Lubricant FormulationTest SystemKey FindingReference
Synthesized Bi₂S₃ in PDMS-Vi fluidSteel/Steel (Reichert's test)Up to 90% decrease in wear area
Synthesized Bi₂S₃ vs. Commercial AdditivesSteel/Steel & Polymer/SteelBetter tribological behavior than commercial Bi₂S₃, MoS₂, and graphite researchgate.net
Bismuth Carboxylates and Sulfur Compounds-Formation of Bi₂S₃ during thermolysis provides lubricity tandfonline.com

Memristive Devices

This compound (Bi₂S₃) has emerged as a significant material in the research and development of memristive devices, also known as Resistive Random Access Memory (RRAM). aip.orgresearchgate.netaip.org These devices, which modulate their resistance based on the history of applied voltage or current, are promising for next-generation non-volatile data storage and neuromorphic computing. fz-juelich.de The advantageous properties of Bi₂S₃, such as its semiconducting nature, tunable electronic characteristics, and compatibility with cost-effective, low-temperature solution-based processing, make it a compelling candidate for the active switching layer in memristor architectures. aip.orgresearchgate.net

Research has explored various nanostructured forms of Bi₂S₃ to enhance memristive performance. Devices have been fabricated using Bi₂S₃ quantum dots (QDs), nanoplates, and composites with other nanomaterials. aip.orgresearchgate.netaip.orgnih.gov A common device structure is a metal-insulator-metal (MIM) configuration, for instance, sandwiching a thin film of Bi₂S₃ between two electrodes like aluminum (Al) and indium tin oxide (ITO). aip.orgresearchgate.netnih.gov

The resistive switching mechanism in Bi₂S₃-based memristors is often attributed to an interface-filamentary model. aip.org This process involves the formation and rupture of conductive filaments within the Bi₂S₃ layer under an external electric field. aip.org The migration of sulfur vacancies is believed to play a crucial role in creating these filaments. aip.org In the low resistance state (LRS or ON state), a conductive filament bridges the electrodes. Applying a reverse voltage ruptures this filament, returning the device to a high resistance state (HRS or OFF state). aip.org Other proposed electron transport mechanisms include Schottky emission, Poole-Frenkel emission, and Ohmic conduction, depending on the device's conductance state and the materials used. aip.org

Studies have demonstrated promising performance metrics for Bi₂S₃ memristors, showcasing their potential for high-density data storage. For example, devices using Bi₂S₃ quantum dots have shown electroforming-free bipolar switching, high retention times, and good endurance. aip.orgresearchgate.net The ability to achieve multiple resistance levels, known as multilevel switching, has also been observed, which could significantly increase storage capacity. aip.orgresearchgate.net Furthermore, Bi₂S₃-based memristors have been investigated for their potential to emulate biological synapses, a key step towards building brain-like computing hardware. sciopen.com

Detailed research findings from various studies on Bi₂S₃-based memristive devices are summarized below, highlighting the different device structures and their corresponding performance characteristics.

Device StructureBi₂S₃ Material FormON/OFF RatioRetention TimeEndurance (Cycles)Switching Mechanism
Al/Bi₂S₃/ITOQuantum Dots (QDs)>4010⁵ s155Interface-Filamentary (Sulfur Vacancy Migration)
Au/BSCN/AuDecorated Carbon Nitride Nanotube2 x 10³StableStableSchottky & Poole-Frenkel Emission (HRS), Ohmic (LRS)
ITO/Bi₂S₃/AlNanoplatesUp to 10⁶LongNot SpecifiedSchottky Contact Modulation

Future Perspectives and Research Challenges for Bismuth Iii Sulfide

Addressing Limitations in Current Bismuth(III) Sulfide (B99878) Synthesis and Scale-Up Methodologies

The synthesis of high-quality Bismuth(III) sulfide nanostructures with controlled morphology and properties remains a significant challenge. While various methods like hydrothermal, solvothermal, and colloidal synthesis have been developed, they often face limitations that hinder their large-scale production and commercialization. acs.orgnih.gov

A primary challenge lies in the precise control over the morphology and crystallinity of Bi₂S₃ nanomaterials. Different applications require specific morphologies, such as nanowires, nanorods, or hierarchical structures, to optimize their performance. nih.govmdpi.com Achieving monodispersity and high crystallinity on a large scale is often difficult, with many synthesis routes resulting in a mixture of shapes and sizes. core.ac.uk For instance, solvothermal methods can produce diverse morphologies by varying solvents and capping agents, but reproducibility and scalability can be problematic. nih.gov

Furthermore, some of the most effective synthesis methods for producing high-quality, quantum-confined Bi₂S₃ nanocrystals rely on hazardous and expensive precursors, such as hexamethyldisilathiane (HMS). core.ac.uk The use of such chemicals raises environmental concerns and increases production costs, making the process less sustainable for industrial applications. core.ac.uk Therefore, a key research direction is the development of greener and more cost-effective synthesis routes that utilize environmentally benign reactants. core.ac.uk

The transition from laboratory-scale synthesis to industrial-scale production presents another significant hurdle. Many reported synthesis methods are optimized for small-scale batches, and direct scaling up often leads to a loss of control over the material's properties. acs.org Issues such as heat and mass transfer, reaction kinetics, and purification become more complex at larger scales. Future research must focus on developing scalable and continuous synthesis processes to enable the commercial viability of Bi₂S₃-based technologies.

Table 1: Comparison of this compound Synthesis Methodologies and Associated Challenges

Synthesis MethodAdvantagesLimitations & Scale-Up Challenges
Hydrothermal/Solvothermal Good control over morphology, high crystallinity. acs.orgOften requires high temperatures and pressures, potential for side reactions, scalability can be challenging. acs.orgacs.org
Colloidal Synthesis Good control over size and shape, tunable optical properties. core.ac.ukOften uses hazardous precursors, purification can be complex, scaling up can be difficult. core.ac.uk
Microwave-Assisted Synthesis Rapid heating, shorter reaction times. acs.orgPotential for non-uniform heating, specialized equipment required. acs.org
Spray Pyrolysis Suitable for thin film deposition, scalable. researchgate.netControl over nanoparticle morphology can be limited. researchgate.net

Advancements in Multi-functional this compound Composites and Heterostructures

To overcome the limitations of pristine this compound, such as rapid recombination of photogenerated electron-hole pairs and limited light absorption range, researchers are increasingly focusing on the development of multi-functional composites and heterostructures. researchgate.netresearchgate.net By combining Bi₂S₃ with other materials, it is possible to create novel systems with enhanced properties and functionalities for a wide range of applications.

One promising approach is the formation of heterojunctions with other semiconductors. For example, combining Bi₂S₃ with wide-bandgap semiconductors like titanium dioxide (TiO₂) can improve charge separation and enhance photocatalytic activity. researchgate.net The staggered band alignment in such heterostructures facilitates the transfer of photogenerated electrons and holes across the interface, reducing recombination and increasing the efficiency of photocatalytic degradation of pollutants. researchgate.netresearchgate.net Similarly, heterostructures with materials like bismuth oxybromide (BiOBr) have shown excellent performance in CO₂ photoreduction. researchgate.net

Incorporating conductive materials like graphene or carbon nanotubes (CNTs) into a Bi₂S₃ matrix is another effective strategy. These carbon-based materials can act as conductive bridges, improving charge transfer and enhancing the performance of Bi₂S₃-based electrodes in energy storage devices like supercapacitors. rsc.orgresearchgate.net For instance, a Bi₂S₃-reduced graphene oxide (rGO) nanocomposite has demonstrated significantly enhanced specific capacitance and cycling stability. rsc.org

Furthermore, the creation of yolk-shell structures, where a Bi₂S₃ core is encapsulated within a protective and conductive shell like polypyrrole (PPy), offers a unique way to accommodate the volume changes that occur during ion insertion and extraction in batteries. researchgate.netbohrium.com This bio-inspired design leads to superior cyclability and high rate capability for both lithium and sodium-ion storage. researchgate.netbohrium.com

Table 2: Examples of this compound Composites/Heterostructures and Their Enhanced Functionalities

Composite/HeterostructureEnhanced FunctionalityApplication
Bi₂S₃/TiO₂ Improved charge separation, enhanced photocatalytic activity. researchgate.netPhotocatalysis
Bi₂S₃/BiOBr Enhanced charge separation and light utilization. researchgate.netCO₂ Photoreduction
Bi₂S₃/Graphene Improved electrical conductivity, enhanced specific capacitance. rsc.orgSupercapacitors
Bi₂S₃-Polypyrrole (Yolk-Shell) Accommodates volume changes, superior cyclability. researchgate.netbohrium.comLithium and Sodium-ion Batteries
Bi₂S₃/SnS₂ Bifunctional gas sensing (light-modulated). researchgate.netGas Sensors

Deepening Understanding of this compound Properties through Advanced In-situ Characterization Techniques

A deeper understanding of the fundamental properties of this compound and its behavior in devices is crucial for optimizing its performance. Advanced in-situ and operando characterization techniques, which allow for the real-time monitoring of materials under operational conditions, are invaluable tools in this regard. nih.govnsf.gov

For instance, in the field of gas sensing, in-operando techniques such as Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) and Kelvin Probe measurements have been employed to unravel the sensing mechanisms of Bi₂S₃ nanorods. nih.gov These studies have revealed that at low temperatures, the sensing of gases like NO₂ involves interactions with sulfur vacancies on the surface of the nanorods, and at higher concentrations, the formation of nitrates becomes the dominant mechanism. nih.gov Such insights are critical for designing more selective and sensitive gas sensors.

In the realm of nanoelectronics, conductive atomic force microscopy (C-AFM) has been used to perform electrical characterization of individual Bi₂S₃ nanowires. ucc.ie This technique allows for the measurement of resistivity along the length of the nanowires, providing crucial information about their intrinsic electrical properties and the quality of electrical contacts. ucc.ie

Future research should focus on the application of a wider range of in-situ techniques to study Bi₂S₃. For example, in-situ transmission electron microscopy (TEM) could be used to directly observe the morphological and structural changes of Bi₂S₃ nanomaterials during synthesis, catalytic reactions, or electrochemical cycling. Similarly, in-situ X-ray diffraction (XRD) and Raman spectroscopy can provide real-time information about the crystallographic and vibrational properties of Bi₂S₃ in operating devices. researchgate.net The data obtained from these advanced characterization methods will provide invaluable feedback for the rational design and synthesis of improved Bi₂S₃-based materials and devices.

Computational Design and Predictive Modeling for Novel this compound Properties and Applications

Computational modeling and simulation have emerged as powerful tools for predicting the properties of materials and guiding the design of novel this compound-based systems. First-principles calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the electronic and structural properties of Bi₂S₃. researchgate.netacs.org

DFT calculations have been used to investigate the band structure of Bi₂S₃, confirming its direct band gap and providing theoretical values that are in good agreement with experimental data. researchgate.net These studies have also explored the effects of quantum confinement in Bi₂S₃ nanostructures, showing that the optical gap can be tuned by controlling the size of the nanocrystals, with significant effects observed for structures smaller than three nanometers. acs.org Furthermore, computational models have been used to study the influence of surface defects, such as sulfur vacancies, and the effect of surface passivation with different ligands on the electronic properties of Bi₂S₃ nanowires.

Predictive modeling can also be employed to design novel Bi₂S₃-based heterostructures. By calculating the band alignment and interfacial properties of different material combinations, it is possible to screen for promising candidates for applications in photocatalysis and solar cells. This computational approach can significantly accelerate the discovery of new and efficient heterojunctions.

While DFT is well-suited for studying ground-state properties, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of Bi₂S₃, such as its thermal and mechanical properties. aps.orgresearchgate.net Although less common for Bi₂S₃ specifically, MD simulations have been used to study the thermal conductivity and mechanical behavior of similar materials like bismuth telluride, demonstrating their potential for understanding the behavior of Bi₂S₃ at the atomic scale. aps.orgresearchgate.net The integration of these computational techniques will be crucial for the rational design of next-generation Bi₂S₃ materials with tailored properties for specific applications.

Table 3: Applications of Computational Modeling in this compound Research

Computational TechniqueApplication in Bi₂S₃ ResearchKey Insights
Density Functional Theory (DFT) Calculation of electronic band structure and density of states. researchgate.netmaterialsproject.orgConfirmation of direct band gap, understanding of electronic properties. researchgate.net
DFT Study of quantum confinement effects in nanostructures. acs.orgPrediction of size-dependent band gap tuning. acs.org
DFT Investigation of surface defects and passivation. Understanding the role of sulfur vacancies and ligands on electronic properties.
Molecular Dynamics (MD) Simulation of thermal and mechanical properties. aps.orgresearchgate.netPrediction of thermal conductivity and mechanical stability (by analogy with similar materials). aps.orgresearchgate.net

Strategies for Enhancing Long-Term Stability and Performance of this compound in Devices

The long-term stability and performance of this compound in devices are critical for its practical applications. Bi₂S₃ can be susceptible to degradation, particularly in the presence of oxygen and moisture, which can lead to a decline in device performance over time. nih.gov Therefore, developing effective strategies to enhance its stability is a key area of research.

One of the most promising strategies is surface passivation. This involves coating the surface of Bi₂S₃ nanostructures with a protective layer that prevents their degradation. nih.gov For example, the use of organic ligands or inorganic shells can shield the material from the surrounding environment. In a similar vein, encapsulation of Bi₂S₃ within a conductive and flexible polymer matrix, such as in the yolk-shell structures with polypyrrole, not only improves stability but also enhances electrochemical performance by buffering volume changes. researchgate.netbohrium.com

The formation of heterostructures, as discussed earlier, can also contribute to improved stability. By creating an interface with a more stable material, the degradation of Bi₂S₃ can be mitigated. Furthermore, the improved charge separation in heterojunctions can reduce the accumulation of reactive species on the surface of Bi₂S₃, thereby enhancing its photostability in photocatalytic applications. researchgate.netresearchgate.net

Another important aspect is the control of defects within the Bi₂S₃ crystal lattice. Defects such as sulfur vacancies can act as recombination centers for charge carriers and also serve as active sites for degradation. nih.gov Therefore, synthesis methods that minimize the formation of these defects are crucial for improving both the performance and stability of Bi₂S₃-based devices. Post-synthesis treatments, such as annealing in a sulfur-rich atmosphere, can also be employed to heal these vacancies. researchgate.net Future research will likely focus on combining these strategies, for instance, by developing passivated heterostructures with low defect densities, to achieve highly efficient and stable Bi₂S₃-based devices for long-term operation.

Q & A

Q. What are the standard laboratory methods for synthesizing Bismuth(III) sulfide (Bi₂S₃)?

Bi₂S₃ is typically synthesized via:

  • Direct elemental reaction : Heating bismuth metal with sulfur powder at high temperatures (e.g., 500–700°C) under inert atmosphere .
  • Precipitation : Adding hydrogen sulfide (H₂S) gas to acidic bismuth nitrate (Bi(NO₃)₃) solutions, yielding Bi₂S₃ precipitates .
  • Hydrothermal synthesis : Using autoclave conditions with bismuth salts and thiourea as sulfur sources for controlled crystallinity .

Q. How can the purity and crystallinity of synthesized Bi₂S₃ be verified?

  • X-ray diffraction (XRD) : Confirms phase purity by matching peaks to reference patterns (JCPDS 17-0320 for Bi₂S₃) .
  • Scanning electron microscopy (SEM) : Assesses morphology (e.g., nanorods, platelets) and particle size distribution .
  • Energy-dispersive X-ray spectroscopy (EDX) : Validates stoichiometric Bi:S ratios (~2:3) .
  • Thermogravimetric analysis (TGA) : Checks thermal stability up to 685°C (decomposition point) .

Q. What solvents effectively dissolve Bi₂S₃ for analytical purposes?

Bi₂S₃ is insoluble in water but dissolves in concentrated nitric acid (HNO₃) due to oxidative decomposition. For milder dissolution, acetic acid-thiourea mixtures (e.g., 1.245 μg/mL solubility) are used, leveraging thiourea’s complexation with Bi³⁺ .

Advanced Research Questions

Q. What advanced synthesis techniques enhance Bi₂S₃’s optoelectronic properties?

  • Doping : Aluminum (Al) doping modifies bandgap energy, improving photovoltaic efficiency. Achieved via co-sputtering or chemical vapor deposition .
  • Heterostructures : Gold-Bi₂S₃ nanocomposites synthesized from bismuth(III) acetate precursors show enhanced plasmonic effects for photocatalysis .
  • Solution-processed thin films : Spin-coating Bi₂S₃ nanocrystal inks for flexible solar cells, optimizing ligand exchange for charge transport .

Q. How can researchers resolve contradictions in solubility data for Bi₂S₃ across acidic media?

Discrepancies (e.g., solubility in acetic acid vs. HNO₃) arise from reaction kinetics and impurities. Mitigation strategies include:

  • Standardized protocols : Control temperature, acid concentration, and stirring rates .
  • Post-synthesis purification : Remove unreacted sulfur or bismuth oxides via centrifugation or filtration .
  • Cross-validation : Compare results with multiple characterization techniques (e.g., ICP-MS for dissolved Bi³⁺ quantification) .

Q. What methodologies enable efficient separation of Bi₂S₃ from complex mineral matrices?

  • Alkaline pressure oxidation : Leaches tungsten/molybdenum from Bi₂S₃ concentrates in NaOH solutions (150–200°C, 10–15 bar O₂), leaving bismuth-rich residues for further processing .
  • Ion-exchange resins : Recover trace metals (e.g., Ag⁺) from leachates using chelating resins like Dowex M4195 .

Q. How does Bi₂S₃’s nonlinear optical response impact its applications in photonics?

Bi₂S₃ exhibits strong third-order nonlinear susceptibility (χ⁽³⁾), studied via Z-scan techniques. This property is exploited in:

  • Optical limiters : Attenuating high-intensity laser pulses for sensor protection.
  • Waveguide design : Tuning refractive index with doping (e.g., Er³⁺) for infrared photonics .

Methodological Guidance

Designing reproducible experiments for Bi₂S₃-based solar cells :

  • Substrate pretreatment : Clean FTO/ITO glass with piranha solution to ensure adhesion.
  • Layer-by-layer deposition : Optimize Bi₂S₃ thickness (e.g., 200–300 nm via spin-coating) to balance light absorption and charge recombination .
  • Stability testing : Expose devices to AM1.5G solar simulation (100 mW/cm²) for 1,000 hours to assess degradation mechanisms .

Addressing challenges in Bi₂S₃ nanoparticle aggregation during synthesis :

  • Surfactant-assisted synthesis : Use cetyltrimethylammonium bromide (CTAB) to stabilize nanoparticles .
  • Solvothermal methods : Ethylene glycol as a solvent reduces agglomeration by limiting Ostwald ripening .

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